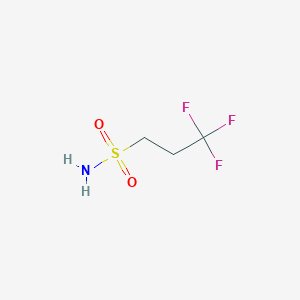
2,4-Dichlor-5-(trifluormethyl)pyridin
Übersicht
Beschreibung
2,4-Dichloro-5-(trifluoromethyl)pyridine is a chemical compound with the formula C₆H₂Cl₂F₃N . It is reported as an intermediate of herbicides .
Synthesis Analysis
The synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyridine has been reported in various studies . For instance, one method involves the use of palladium-catalyzed monoalkoxycarbonylation . Another study discussed the synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-5-(trifluoromethyl)pyridine is characterized by the presence of a pyridine ring substituted with two chlorine atoms and a trifluoromethyl group .Chemical Reactions Analysis
The chemical reactions involving 2,4-Dichloro-5-(trifluoromethyl)pyridine are diverse. For instance, it has been used as a reactant in the synthesis of a 17b-HSD1 inhibitor . Moreover, it has been used as a building block for the synthesis of several crop-protection products .Physical And Chemical Properties Analysis
2,4-Dichloro-5-(trifluoromethyl)pyridine is a light yellow liquid . It has a boiling point of 76 °C . The compound’s unique physicochemical properties are thought to contribute to its biological activities .Wissenschaftliche Forschungsanwendungen
Hier finden Sie eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von „2,4-Dichlor-5-(trifluormethyl)pyridin“, die zur besseren Übersicht in verschiedene Abschnitte unterteilt ist:
Synthese von Agrochemikalien
Diese Verbindung ist ein wichtiger Zwischenprodukt bei der Synthese verschiedener Pflanzenschutzmittel. Ihre Derivate, insbesondere 2,3-Dichlor-5-(trifluormethyl)pyridin (2,3,5-DCTF), sind aufgrund ihrer hohen Wirksamkeit sehr gefragt für die Herstellung von Fungiziden und Herbiziden .
Pharmazeutische Zwischenprodukte
Die Chlor- und Trifluormethylgruppen am Pyridinring machen es zu einem wertvollen Zwischenprodukt für Pharmazeutika. Es wird zur Synthese von Verbindungen mit potenziellen medizinischen Eigenschaften verwendet .
Baustein der organischen Synthese
Aufgrund seiner reaktiven funktionellen Gruppen dient diese Verbindung als Baustein in der organischen Synthese und unterstützt den Aufbau komplexer organischer Moleküle für verschiedene Anwendungen .
Fungizide Aktivität
Trifluormethyl-substituierte Pyridinderivate, einschließlich dieser Verbindung, haben eine höhere fungizide Aktivität gezeigt als andere Chlorderivate, was sie für die Entwicklung neuer Fungizide nützlich macht .
Herbizid-Zwischenprodukt
Es wurde als Zwischenprodukt bei der Synthese von Herbiziden berichtet, das zur Entwicklung neuer Formulierungen zur Unkrautbekämpfung beiträgt .
Synthese von Fluazinam
Diese Verbindung wird bei der Synthese von Fluazinam verwendet, einem Fungizid, das in der Landwirtschaft zur Bekämpfung von Pilzkrankheiten in Nutzpflanzen eingesetzt wird .
Wirkmechanismus
Target of Action
Similar compounds have been known to target enzymes such as reverse transcriptase .
Mode of Action
It is suggested that the trifluoromethyl group attached to the pyridine ring may play a crucial role in its interaction with its targets .
Biochemical Pathways
It is known that trifluoromethylated compounds can influence various biochemical pathways, including aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation .
Result of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency towards certain enzymes by key hydrogen bonding interactions with the protein .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,4-dichloro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3N/c7-4-1-5(8)12-2-3(4)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEZKTVEZYMLRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672350 | |
| Record name | 2,4-Dichloro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
888327-38-6 | |
| Record name | 2,4-Dichloro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B1390562.png)
![2,4-Dichloropyrido[3,4-D]pyrimidine](/img/structure/B1390563.png)








![1-[4-(1,1-Difluoroethyl)phenyl]piperazine](/img/structure/B1390576.png)

